rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans
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Overview
Description
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a hydroxyl group and a methanesulfonyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives in a stepwise fashion.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cyclobutane derivatives in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methanesulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives with different substituents, such as:
- rac-(1s,3s)-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
- rac-(1s,3s)-3-hydroxy-1-ethylcyclobutane-1-carboxylic acid
Uniqueness
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans is unique due to the presence of both a hydroxyl group and a methanesulfonyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
2703782-30-1 |
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Molecular Formula |
C6H10O5S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-hydroxy-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
DFDPJYAMMCGSQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC(C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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